molecular formula C29H27BrClN3O3S B11103612 {4-(4-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl}(pyrrolidin-1-yl)methanone

{4-(4-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B11103612
M. Wt: 613.0 g/mol
InChI Key: JKDIDVNIQNANCB-UHFFFAOYSA-N
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Description

{4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL}(1-PYRROLIDINYL)METHANONE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL}(1-PYRROLIDINYL)METHANONE involves multiple steps, each requiring specific reagents and conditionsThe final step involves the attachment of the pyrrolidinyl group to the methanone moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

{4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL}(1-PYRROLIDINYL)METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can yield amino derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of bromophenyl, chlorophenyl, nitrophenyl, and pyrrolidinyl moieties sets it apart from other similar compounds .

Properties

Molecular Formula

C29H27BrClN3O3S

Molecular Weight

613.0 g/mol

IUPAC Name

[4-(4-bromophenyl)-1-chloro-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C29H27BrClN3O3S/c30-18-12-10-17(11-13-18)27-21-16-24(38-23-9-2-1-8-22(23)34(36)37)26(31)25(21)19-6-5-7-20(28(19)32-27)29(35)33-14-3-4-15-33/h1-2,5-13,21,24-27,32H,3-4,14-16H2

InChI Key

JKDIDVNIQNANCB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC3=C2NC(C4C3C(C(C4)SC5=CC=CC=C5[N+](=O)[O-])Cl)C6=CC=C(C=C6)Br

Origin of Product

United States

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